molecular formula C10H9N3O3 B12949425 Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- CAS No. 61712-72-9

Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-

Cat. No.: B12949425
CAS No.: 61712-72-9
M. Wt: 219.20 g/mol
InChI Key: YKFCUQGLIZMGPO-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with an appropriate acylating agent. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazole-2-carboxylic acid
  • 2-(1H-benzo[d]imidazol-2-yl)acetic acid
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanol

Uniqueness

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid is unique due to its specific structural features, such as the presence of a methyl group on the benzimidazole ring and an oxoacetic acid moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

CAS No.

61712-72-9

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)11-10(13)12-8(14)9(15)16/h2-5H,1H3,(H,15,16)(H,11,12,14)

InChI Key

YKFCUQGLIZMGPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C(=O)O

Origin of Product

United States

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